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Abstract

SR144528 is a well-characterized and widely utilized pharmacological tool in cannabinoid
research. It is a potent and highly selective antagonist of the cannabinoid CB2 receptor, also
exhibiting inverse agonist properties in various cellular systems.[1][2][3] This technical guide
provides a comprehensive overview of the pharmacological profile of SR144528, presenting
key quantitative data in structured tables, detailing experimental methodologies, and illustrating
relevant signaling pathways and workflows using Graphviz diagrams. This document is
intended to serve as an in-depth resource for researchers and professionals in drug
development engaged in the study of the endocannabinoid system, particularly the role of the
CB2 receptor.

Core Pharmacological Profile

SR144528 is distinguished by its high affinity and remarkable selectivity for the CB2 receptor
over the CBL1 receptor.[1][4] This selectivity is a critical attribute, enabling the specific
investigation of CB2 receptor function both in vitro and in vivo.[1]

Binding Affinity and Selectivity

The binding affinity of SR144528 for cannabinoid receptors has been consistently
demonstrated across multiple studies. It exhibits sub-nanomolar affinity for the CB2 receptor,
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while its affinity for the CB1 receptor is significantly lower, establishing its high selectivity.[1][2]

Table 1: Binding Affinity (Ki) of SR144528 for Cannabinoid Receptors

Species/Syste . Selectivity
Receptor Ki (nM) Reference
m (CB1/CB2)
cB2 Human (cloned) 0.6 ~700-fold [1][4]
CB2 Rat (spleen) 0.6 - [11[4]
CB1 Human (cloned) 400 - [1][4]
CB1 Rat (brain) 400 - [1]14]
CHO cells
CB1 437 ~728-fold [5]
(human)

Functional Activity: Antagonism and Inverse Agonism

SR144528 functions as a potent antagonist, blocking the effects of CB2 receptor agonists.[1][3]
Furthermore, it displays inverse agonist activity, inhibiting the constitutive, ligand-independent
signaling of the CB2 receptor.[3][6][7] This dual functionality makes it a versatile tool for probing
CB2 receptor signaling.

Table 2: Functional Activity of SR144528
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Agonist Measured Potency
Assay System Reference
Challenged Effect (IC50/EC50)
Antagonism
of forskolin-
Adenylyl CHO cells stimulated EC50 =10
CP 55,940 [11[4]
Cyclase (human CB2) adenylyl nM
cyclase
inhibition
Stimulation of
forskolin-
sensitive
Adenylyl CHO-CB2 EC50 =26 +
- adenylyl [8]
Cyclase cells 6 nM
cyclase
(Inverse
Agonism)
Mitogen-
Activated Blockade of
] CHO cells
Protein CP 55,940 MAPK IC50=39nM  [1][4]
) (human CB2) o
Kinase activation
(MAPK)
Human Antagonism
B-cell .
o tonsillar B- CP 55,940 of B-cell IC50=20nM [1][4]
Activation L
cells activation
Mouse DAMGO (p- Decrease in
[**SIGTPYS : - .
o brainstem opioid maximal - [9]
Binding ) ) )
membranes agonist) stimulation
Reduction of
krox24 o
CHO cells basal activity
Reporter - - [6]
o (human CB2) (Inverse
Activity .
Agonism)
In Vivo Pharmacology
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In vivo studies have confirmed the oral bioavailability and CB2 receptor-specific activity of

SR144528.[1][3]

Table 3: In Vivo Activity of SR144528

o Potency
. Administrat
Model Species . Effect (ED50/Dose  Reference
ion
)
Ex vivo [?H]- Displacement
ED50 =0.35
CP 55,940 Mouse Oral from spleen [1114]
- mg/kg

binding membranes
Carrageenan- ]
) Reduction of
induced paw Mouse ) 0.01 mg/kg [5]

paw swelling
edema

Enhancement
Gastrointestin ) of WIN

- Rat i.p. 1 mg/kg [8]

al motility 55,212-2's

acute effect

Off-Target Activity

It is important to note that at higher concentrations, SR144528 has been shown to inhibit

microsomal acyl-coenzymeA:cholesterol acyltransferase (ACAT) activity with an IC50 of 3.6 =

1.1 uM.[8] This off-target effect appears to be independent of its action on CB2 receptors.[2]

Signaling Pathways and Experimental Workflows

The interaction of SR144528 with the CB2 receptor modulates several key intracellular

signaling pathways. The following diagrams illustrate these interactions and a typical

experimental workflow for assessing its antagonist activity.
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Caption: SR144528's dual action on CB2 receptor signaling pathways.
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Caption: Experimental workflow for assessing SR144528 antagonist activity.

Detailed Experimental Methodologies
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Radioligand Binding Assay (for Ki determination)

Source: Adapted from Rinaldi-Carmona et al., 1998.[4]

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the
human CB1 or CB2 receptor, or from rat brain and spleen tissues.[4] Protein concentration is
determined using a standard protein assay.[4]

Incubation: Membranes (10-30 ug of protein) are incubated with a fixed concentration of the
radioligand [3H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of SR144528.[4] The
incubation is carried out in a Tris-HCI buffer (50 mM, pH 7.4) at 30°C for 60-90 minutes.[4]

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine.[4]

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

[4]

Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled cannabinoid agonist (e.g., 1 uM CP 55,940).[4] The Ki values are calculated
from the IC50 values (concentration of SR144528 that inhibits 50% of specific binding) using
the Cheng-Prusoff equation.[4]

Adenylyl Cyclase Activity Assay (for functional
antagonism)

Source: Adapted from Rinaldi-Carmona et al., 1998.[1][8]

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor
are used.[1][8]

Assay Protocol:
o Cells are washed with phosphate-buffered saline (PBS).[8]

o Cells are pre-incubated with varying concentrations of SR144528 for 15 minutes at 37°C.

[8]
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o A CB2 receptor agonist (e.g., CP 55,940) is added to the cells.

o Adenylyl cyclase is stimulated by the addition of forskolin (e.g., 3 uM final concentration),
and cells are incubated for a further 20 minutes at 37°C.[8]

o The reaction is terminated by the addition of an ice-cold lysis buffer.[8]

e CAMP Quantification: Intracellular cCAMP levels are measured using a competitive

immunoassay or a reporter gene assay.[6]

Data Analysis: The ability of SR144528 to reverse the agonist-induced inhibition of forskolin-
stimulated cAMP accumulation is quantified, and an EC50 value is determined.[1]

In Vivo Oral Administration and Ex Vivo Binding

Source: Adapted from Rinaldi-Carmona et al., 1998.[1][4]
Animal Model: Male Swiss mice are typically used.[4]

Drug Formulation and Administration: SR144528 is dissolved in a vehicle suitable for oral
administration (e.g., Tween 80 and dimethylsulfoxide in distilled water).[4] The compound is
administered orally (p.o.) at various doses.[1][4]

Tissue Collection: At different time points after administration, animals are euthanized, and
spleens (for CB2) and brains (for CB1) are collected.[1][4]

Ex Vivo Binding: Membranes are prepared from the collected tissues, and a radioligand
binding assay is performed as described in section 3.1 to measure the occupancy of the
cannabinoid receptors by SR144528.[1][4]

Data Analysis: The dose of SR144528 required to displace 50% of the specific binding of the
radioligand (in vivo) is determined as the ED50.[1][4]

Conclusion

SR144528 is a cornerstone pharmacological tool for the investigation of the CB2 receptor. Its

high potency, selectivity, and well-documented antagonist and inverse agonist properties make

it an invaluable asset for elucidating the physiological and pathophysiological roles of the CB2
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receptor. This guide provides a consolidated resource of its key pharmacological characteristics
and methodologies for its use, intended to support and facilitate further research in the field of
cannabinoid science and drug discovery. Researchers should, however, remain mindful of its
potential off-target effects at higher concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor -
PubMed [pubmed.ncbi.nlm.nih.gov]

SR-144,528 - Wikipedia [en.wikipedia.org]

SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]

caymanchem.com [caymanchem.com]

2.
3.

o 4. researchgate.net [researchgate.net]
5.
6. researchgate.net [researchgate.net]
7.

SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 8. medchemexpress.com [medchemexpress.com]

¢ 9. CB(2) cannabinoid receptor antagonist SR144528 decreases mu-opioid receptor
expression and activation in mouse brainstem: role of CB(2) receptor in pain - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [SR144528: A Technical Guide to a Selective CB2
Receptor Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682612#sr144528-pharmacological-profile-and-
characteristics]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1682612?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://en.wikipedia.org/wiki/SR-144,528
https://www.tocris.com/products/sr-144528_5039
https://www.researchgate.net/publication/13775543_SR_144528_the_First_Potent_and_Selective_Antagonist_of_the_CB2_Cannabinoid_Receptor
https://www.caymanchem.com/product/9000491/sr-144528
https://www.researchgate.net/publication/13369744_SR_144528_an_antagonist_for_the_peripheral_cannabinoid_receptor_that_behaves_as_an_inverse_agonist
https://pubmed.ncbi.nlm.nih.gov/12514329/
https://pubmed.ncbi.nlm.nih.gov/12514329/
https://www.medchemexpress.com/SR144528.html
https://pubmed.ncbi.nlm.nih.gov/18804501/
https://pubmed.ncbi.nlm.nih.gov/18804501/
https://pubmed.ncbi.nlm.nih.gov/18804501/
https://www.benchchem.com/product/b1682612#sr144528-pharmacological-profile-and-characteristics
https://www.benchchem.com/product/b1682612#sr144528-pharmacological-profile-and-characteristics
https://www.benchchem.com/product/b1682612#sr144528-pharmacological-profile-and-characteristics
https://www.benchchem.com/product/b1682612#sr144528-pharmacological-profile-and-characteristics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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